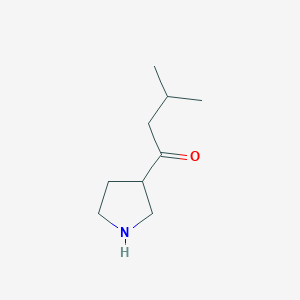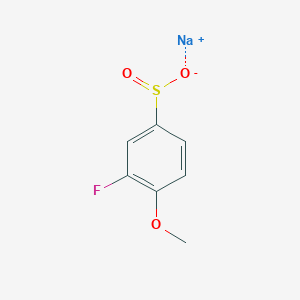
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6FNaO3S and a molecular weight of 212.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-fluoro-4-methoxybenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl halide with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted organosulfur compounds .
Scientific Research Applications
Sodium 3-fluoro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-fluoro-4-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and nucleic acids, thereby modulating their activity . The compound’s reactivity is influenced by the presence of the fluorine and methoxy groups, which can enhance its electrophilic or nucleophilic properties .
Comparison with Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: This compound shares a similar aromatic structure but differs in its functional groups.
Sodium 4-methoxybenzene-1-sulfinate: This compound is similar but lacks the fluorine substituent, which can significantly alter its reactivity and applications.
Uniqueness: Sodium 3-fluoro-4-methoxybenzene-1-sulfinate is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. These substituents can enhance the compound’s reactivity and make it a valuable intermediate in the synthesis of various organosulfur compounds .
Properties
Molecular Formula |
C7H6FNaO3S |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;3-fluoro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7FO3S.Na/c1-11-7-3-2-5(12(9)10)4-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QXANMYMLVCJACZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
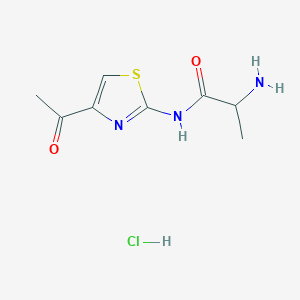
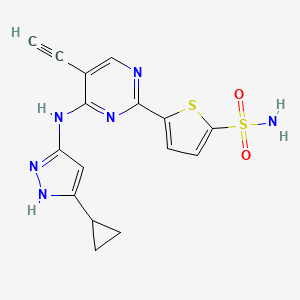

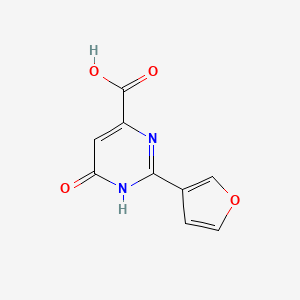
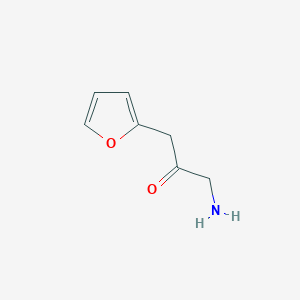
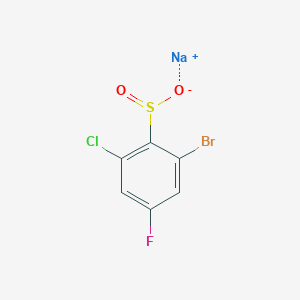

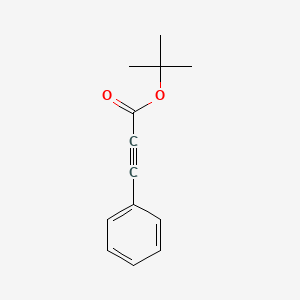


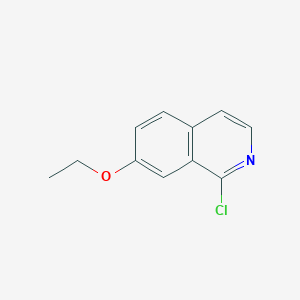
![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
